Molecular Weight Advantage: 333.41 g·mol⁻¹ vs. EMPA (454.5 g·mol⁻¹) — A More Fragment‑Like Scaffold
The molecular weight of 501914‑64‑3 (333.41 g·mol⁻¹) is 26.6 % lower than that of the well‑characterized OX2 antagonist EMPA (454.5 g·mol⁻¹) [1]. This lower mass places 501914‑64‑3 closer to fragment‑like chemical space (MW < 300), making it a more suitable starting point for fragment‑based lead discovery where ligand efficiency metrics (e.g., binding affinity per heavy atom) are prioritised.
| Evidence Dimension | Molecular weight (MW, g·mol⁻¹) |
|---|---|
| Target Compound Data | 333.41 |
| Comparator Or Baseline | EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide), MW = 454.5 |
| Quantified Difference | ΔMW = –121.1 g·mol⁻¹ (–26.6 %) |
| Conditions | Calculated from molecular formulae: C₁₆H₁₉N₃O₃S (target) vs. C₂₃H₂₆N₄O₄S (EMPA). |
Why This Matters
Lower molecular weight correlates with higher ligand efficiency potential and improved permeability, which are key early‑stage screening criteria when selecting a core scaffold for optimization.
- [1] NCATS Inxight Drugs. EMPA; Molecular Weight 454.5 Da. https://inxight.ncats.io (accessed 2026-04-29). View Source
